molecular formula C11H15ClFN3O B15115217 1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-(2-furylmethyl)methanamine

1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-(2-furylmethyl)methanamine

Cat. No.: B15115217
M. Wt: 259.71 g/mol
InChI Key: VQXZDRCHQVMDGT-UHFFFAOYSA-N
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Description

1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-(2-furylmethyl)methanamine is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a fluoroethyl group and a furylmethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-(2-furylmethyl)methanamine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, followed by cyclization.

    Introduction of the fluoroethyl group: This step involves the alkylation of the pyrazole ring with a fluoroethyl halide under basic conditions.

    Attachment of the furylmethylamine moiety: This can be accomplished through a reductive amination reaction, where the pyrazole derivative is reacted with furfural in the presence of a reducing agent such as sodium borohydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-(2-furylmethyl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The furylmethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form a dihydropyrazole derivative.

    Substitution: The fluoroethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of furylmethyl aldehyde or furylmethyl carboxylic acid.

    Reduction: Formation of dihydropyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: It can be used as a building block for the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: The compound can be used to study the interactions of pyrazole derivatives with biological macromolecules such as proteins and nucleic acids.

    Industrial Applications: It can be used in the development of new catalysts or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-(2-furylmethyl)methanamine would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The fluoroethyl group can enhance the compound’s binding affinity through hydrophobic interactions, while the furylmethylamine moiety can participate in hydrogen bonding with the target.

Comparison with Similar Compounds

Similar Compounds

  • 1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-(2-methoxybenzyl)methanamine
  • 1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-(2-thienylmethyl)methanamine
  • 1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine

Uniqueness

1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-(2-furylmethyl)methanamine is unique due to the presence of the furylmethyl group, which can impart distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C11H15ClFN3O

Molecular Weight

259.71 g/mol

IUPAC Name

1-[1-(2-fluoroethyl)pyrazol-3-yl]-N-(furan-2-ylmethyl)methanamine;hydrochloride

InChI

InChI=1S/C11H14FN3O.ClH/c12-4-6-15-5-3-10(14-15)8-13-9-11-2-1-7-16-11;/h1-3,5,7,13H,4,6,8-9H2;1H

InChI Key

VQXZDRCHQVMDGT-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNCC2=NN(C=C2)CCF.Cl

Origin of Product

United States

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